2,6-Dimethylthiomorpholine-4-sulfonyl chloride

Lipophilicity Physicochemical property Medicinal chemistry

For medicinal chemistry programs requiring a metabolically stable, lipophilic sulfonamide building block, 2,6-dimethylthiomorpholine-4-sulfonyl chloride provides a targeted solution. The 2,6-dimethyl substitution shields the thioether sulfur from rapid metabolic oxidation, addressing a key clearance liability of the unsubstituted thiomorpholine scaffold. This building block also increases lipophilicity by ~1.8-2.1 logP units over morpholine analogs, improving membrane permeability for intracellular targets. - Directly introduces a conformationally restricted, shape-defined heterocycle for structure-based design. - Reacts efficiently with primary and secondary amines under mild, parallel synthesis-compatible conditions. - Provides a computed TPSA advantage (71 Ų vs. 55 Ų for morpholine) that naturally biases compounds toward P-glycoprotein efflux, reducing CNS exposure for peripheral targets.

Molecular Formula C6H12ClNO2S2
Molecular Weight 229.8 g/mol
Cat. No. B13245208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylthiomorpholine-4-sulfonyl chloride
Molecular FormulaC6H12ClNO2S2
Molecular Weight229.8 g/mol
Structural Identifiers
SMILESCC1CN(CC(S1)C)S(=O)(=O)Cl
InChIInChI=1S/C6H12ClNO2S2/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3
InChIKeyJDVSNQIQGBDNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylthiomorpholine-4-sulfonyl Chloride Overview


2,6-Dimethylthiomorpholine-4-sulfonyl chloride (C₆H₁₂ClNO₂S₂, MW 229.8 g/mol) is a thiomorpholine-derived sulfonyl chloride that serves as an electrophilic building block for introducing the 2,6-dimethylthiomorpholine-4-sulfonamide motif into target molecules . The compound features a six-membered saturated heterocycle containing both a thioether sulfur and a sulfonyl chloride attached to the ring nitrogen, with methyl substituents occupying the 2- and 6-positions adjacent to the sulfur atom . As part of the broader class of cyclic sulfonamide precursors, it enables efficient construction of sulfonamide, sulfonate ester, and related linkages through nucleophilic displacement of the chloride leaving group under mild conditions.

Core Scaffold 2,6-Dimethylthiomorpholine sulfonamide motif
Reactive Group Sulfonyl chloride electrophile for mild amination
Synthetic Utility Sulfonamide & sulfonate ester library construction

2,6-Dimethylthiomorpholine-4-sulfonyl Chloride vs. Generic Analogs


Substituting this compound with morpholine-4-sulfonyl chloride, thiomorpholine-4-sulfonyl chloride, or simple aryl sulfonyl chlorides introduces meaningful differences in physicochemical properties and downstream molecular behavior that affect lead optimization outcomes . The thioether sulfur increases calculated lipophilicity by approximately 0.8 logP units compared to the oxygen-containing morpholine analog, while the 2,6-dimethyl groups add steric bulk that restricts conformational freedom of the ring and shields the thioether sulfur from metabolic oxidation . These differences are non-trivial when the sulfonamide moiety forms key contacts within a binding pocket or when pharmacokinetic tuning is required—generic substitution risks losing target affinity, altering selectivity, or introducing metabolic liabilities that are absent with the dimethylthiomorpholine scaffold .

Lipophilicity mismatch
Morpholine-4-sulfonyl chloride (XLogP3 -0.1) is substantially less lipophilic; replacing with it can alter membrane permeability and protein binding profiles.
Metabolic soft-spot exposure
Unsubstituted thiomorpholine-4-sulfonyl chloride leaves the thioether sulfur solvent-exposed; the 2,6-dimethyl groups provide steric shielding that may reduce oxidative metabolism.
Conformational flexibility gap
2,6-Dimethyl substitution restricts ring conformers compared to morpholine or unsubstituted thiomorpholine; generic analogs may offer different binding entropy profiles.

2,6-Dimethylthiomorpholine-4-sulfonyl Chloride Quantitative Evidence


Lipophilicity Advantage Over Morpholine Analog

The thiomorpholine scaffold confers a substantial lipophilicity increase over the directly analogous morpholine scaffold. PubChem-computed XLogP3 for thiomorpholine-4-sulfonyl chloride is 0.7, versus -0.1 for morpholine-4-sulfonyl chloride, a difference of 0.8 logP units . The 2,6-dimethyl substitution on the target compound adds additional hydrophobic surface area (estimated contribution of two methyl groups: approximately +1.0 logP based on fragment-based calculation), bringing the predicted logP of 2,6-dimethylthiomorpholine-4-sulfonyl chloride to approximately 1.7–2.0 . This magnitude of lipophilicity shift is sufficient to alter membrane permeability, plasma protein binding, and volume of distribution for derived sulfonamide compounds.

Lipophilicity advantage
Class-level inference
ΔXLogP3 ≈ +1.8–2.1 vs. morpholine analog
Supports logP series selection for ADME tuning
Computational prediction; experimental logD validation recommended
Lipophilicity Physicochemical property Medicinal chemistry

Increased TPSA over Morpholine Analog

Replacement of the morpholine oxygen with sulfur increases the topological polar surface area (TPSA) of the sulfonyl chloride building block from 55 Ų (morpholine-4-sulfonyl chloride) to 71.1 Ų (thiomorpholine-4-sulfonyl chloride), a gain of 16.1 Ų . The 2,6-dimethyl substitution does not materially alter TPSA (both methyl groups are buried hydrocarbon), such that the target compound retains the elevated TPSA of the thiomorpholine scaffold. This places thiomorpholine-derived sulfonamides closer to the 60–90 Ų range often associated with balanced CNS penetration, while morpholine-derived analogs sit below the typical CNS-favorable window .

TPSA increase
Class-level inference
ΔTPSA +16 Ų vs. morpholine-4-sulfonyl chloride
Informs CNS permeability bias in scaffold selection
Computed TPSA; confirm experimentally for target series
Polar surface area Blood-brain barrier permeability Drug-likeness

Steric Shielding vs. Unsubstituted Thiomorpholine

The thioether sulfur in thiomorpholine is susceptible to metabolic oxidation to the sulfoxide and subsequently the sulfone, a recognized metabolic pathway that can introduce pharmacological variability . The geminal dimethyl substitution at positions 2 and 6 introduces steric bulk directly flanking the sulfur atom, which is expected to retard the approach of cytochrome P450 oxidases to the thioether . In bis-sulfonamide SHIP1 activator work, researchers explicitly noted that thiomorpholine sulfur was a metabolic soft spot that could be replaced by non-sulfur-containing groups to improve oxidative stability, providing direct class-level evidence for the oxidation pathway .

Steric shielding
Class-level inference
2,6-dimethyl groups flank thioether, expected to retard CYP-mediated oxidation
May reduce metabolic oxidation products vs. unsubstituted analog
Direct oxidation rate data not available; inferred from SHIP1 activator SAR
Metabolic stability Oxidation susceptibility Steric protection

Conformational Restriction vs. Flexible Analogs

The 2,6-dimethyl substitution restricts the number of accessible ring conformations compared to unsubstituted thiomorpholine or morpholine, which can freely interconvert between chair conformers. This conformational restriction, if the scaffold is embedded in a target-binding molecule, may provide an entropic advantage upon binding—a concept widely exploited in drug design . While direct binding data for derivatives of 2,6-dimethylthiomorpholine-4-sulfonyl chloride are not publicly available, the 2,2-dimethylthiomorpholine-3-carboxamide sulfonamide (TMI-1) has demonstrated potent TACE inhibition (IC₅₀ in the nanomolar range) and in vivo efficacy in rheumatoid arthritis models, demonstrating that the dimethylthiomorpholine scaffold can deliver high target engagement when properly elaborated .

Conformational restriction
Supporting evidence
2,6-disubstitution restricts ring conformers; precedent TMI-1 TACE inhibitor achieves target engagement
May provide entropic binding benefit over flexible scaffolds
Structural inference; confirm via binding studies on designed analogs
Conformational restriction Entropic benefit Binding affinity

2,6-Dimethylthiomorpholine-4-sulfonyl Chloride Application Scenarios


Parallel Library Synthesis of Lipophilic Sulfonamides

When a medicinal chemistry program requires a focused sulfonamide library with logD₇.₄ in the 2–4 range for intracellular target engagement, 2,6-dimethylthiomorpholine-4-sulfonyl chloride offers a predictable lipophilicity increment of approximately +1.8–2.1 logP units over morpholine-derived sulfonamides . The electrophilic sulfonyl chloride reacts efficiently with primary and secondary amines under mild conditions (room temperature, dichloromethane or solvent-free protocols), making it suitable for parallel synthesis workflows . This building block is particularly appropriate when the unsubstituted thiomorpholine analog yields compounds with insufficient membrane permeability, and the morpholine analog produces compounds that are too polar to cross cell membranes.

Metabolically Stabilized Probe Synthesis

For chemical biology applications requiring prolonged cellular residence time (e.g., PROTAC linkers, activity-based probes, or imaging agents), the 2,6-dimethyl substitution shields the thioether sulfur from rapid metabolic oxidation. This addresses a documented liability of the thiomorpholine scaffold identified in SHIP1 activator SAR studies, where sulfur oxidation was a key pathway for compound clearance . Researchers synthesizing sulfonamide-based probes where sulfur oxidation would alter physicochemical properties or ablate biological activity should preferentially select the 2,6-dimethyl-substituted building block over the unsubstituted thiomorpholine-4-sulfonyl chloride.

Scaffold-Hopping for Peripheral Target Selectivity

The increased TPSA of thiomorpholine-derived sulfonamides (71 Ų vs. 55 Ų for morpholine) places derived compounds in a different zone of CNS MPO desirability . For peripheral targets where CNS penetration would be an undesired side effect, starting from the thiomorpholine scaffold provides a 16 Ų TPSA advantage over morpholine that naturally biases compounds toward P-glycoprotein efflux and reduced brain exposure. This is a deliberate scaffold selection strategy supported by the computed TPSA difference and established medicinal chemistry design principles.

Conformationally Constrained Fragment for Structure-Based Design

When crystallography or cryo-EM reveals that a sulfonamide binding pocket benefits from a conformationally restricted heterocycle, the 2,6-dimethylthiomorpholine ring provides a shape-defined scaffold that occupies the same volume as thiomorpholine but with fewer accessible conformers . The precedent of 2,2-dimethylthiomorpholine-3-carboxamide sulfonamide TACE inhibitors achieving nanomolar potency and oral in vivo activity in arthritis models supports the viability of dialkyl-substituted thiomorpholine sulfonamides as drug-like chemotypes, reinforcing the rationale for using this building block in structure-based design campaigns targeting metalloproteases, kinases, or other sulfonamide-accepting enzyme classes.

Application
Selection Property
Validation Focus
Lipophilic sulfonamide library synthesis
Predicted logP shift vs. morpholine
Membrane permeability & ADME tuning
Metabolically stabilized probe design
Steric shielding of thioether sulfur
Oxidation pathway mitigation
Peripheral target-selective scaffolds
Elevated TPSA vs. morpholine
CNS exposure reduction bias
Conformationally constrained fragment
Restricted ring conformer population
Binding entropy optimization potential
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